molecular formula C7H7NO2 B3021501 3-Hydroxybenzaldehyde oxime CAS No. 22241-18-5

3-Hydroxybenzaldehyde oxime

Cat. No.: B3021501
CAS No.: 22241-18-5
M. Wt: 137.14 g/mol
InChI Key: IIEZCGOWIADGFY-UHFFFAOYSA-N
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Description

3-Hydroxybenzaldehyde oxime is an organic compound derived from 3-hydroxybenzaldehyde It is characterized by the presence of a hydroxyl group (-OH) and an oxime group (-C=N-OH) attached to a benzene ring

Mechanism of Action

Target of Action

3-Hydroxybenzaldehyde oxime, like other oximes, primarily targets aldehydes and ketones . The compound interacts with these targets through a process known as nucleophilic addition , where the nitrogen atom in the oxime acts as a nucleophile .

Mode of Action

The mode of action of this compound involves the formation of a C=N bond with its target . This occurs through a reaction with the carbonyl group of aldehydes or ketones, resulting in the formation of an oxime . This process is essentially irreversible, leading to the dehydration of the adduct .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of aldehydes and ketones . By forming oximes, the compound alters the chemical structure of these metabolites, potentially affecting downstream biochemical processes .

Result of Action

The formation of oximes from aldehydes and ketones can have various molecular and cellular effects. For instance, the parent compound, 3-Hydroxybenzaldehyde, has been shown to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . .

Action Environment

The action of this compound, like other chemical reactions, can be influenced by various environmental factors. These include pH , temperature , and the presence of catalysts . For instance, the formation of oximes is often catalyzed by acids . Additionally, the stability and efficacy of the compound could be affected by storage conditions, such as temperature and exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding the oxime as a crystalline solid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale reaction of 3-hydroxybenzaldehyde with hydroxylamine derivatives under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

    Reduction: The oxime group can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso compounds, nitriles.

    Reduction: Amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Hydroxybenzaldehyde oxime has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its ability to form stable complexes with metal ions.

    Industry: It is utilized in the production of polymers and other advanced materials due to its reactive functional groups.

Comparison with Similar Compounds

    2-Hydroxybenzaldehyde oxime (Salicylaldoxime): Similar structure but with the hydroxyl group in the ortho position.

    4-Hydroxybenzaldehyde oxime: Hydroxyl group in the para position.

    Benzaldehyde oxime: Lacks the hydroxyl group.

Uniqueness: 3-Hydroxybenzaldehyde oxime is unique due to the presence of both hydroxyl and oxime groups on the benzene ring, which imparts distinct chemical reactivity and potential for forming stable metal complexes. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

3-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEZCGOWIADGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944884
Record name 3-[(Hydroxyimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22241-18-5
Record name 3-[(Hydroxyimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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